molecular formula C9H19NO B13050590 (R)-3-Neopentylmorpholine

(R)-3-Neopentylmorpholine

Cat. No.: B13050590
M. Wt: 157.25 g/mol
InChI Key: MSLLFXJTFRBPNM-MRVPVSSYSA-N
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Description

®-3-Neopentylmorpholine is a chiral morpholine derivative characterized by the presence of a neopentyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Neopentylmorpholine typically involves the reaction of morpholine with neopentyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with neopentyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of ®-3-Neopentylmorpholine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

®-3-Neopentylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The neopentyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Neopentyl bromide in the presence of a base like sodium hydride in DMF.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced morpholine derivatives.

    Substitution: Various substituted morpholine compounds depending on the substituent introduced.

Scientific Research Applications

®-3-Neopentylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Neopentylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it can inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Neopentylmorpholine: The enantiomer of ®-3-Neopentylmorpholine with similar structural features but different stereochemistry.

    N-Neopentylpiperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.

    N-Neopentylpyrrolidine: Another related compound with a pyrrolidine ring.

Uniqueness

®-3-Neopentylmorpholine is unique due to its chiral nature and the presence of the neopentyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying stereochemistry and for use in asymmetric synthesis and chiral catalysis.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(3R)-3-(2,2-dimethylpropyl)morpholine

InChI

InChI=1S/C9H19NO/c1-9(2,3)6-8-7-11-5-4-10-8/h8,10H,4-7H2,1-3H3/t8-/m1/s1

InChI Key

MSLLFXJTFRBPNM-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)C[C@@H]1COCCN1

Canonical SMILES

CC(C)(C)CC1COCCN1

Origin of Product

United States

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